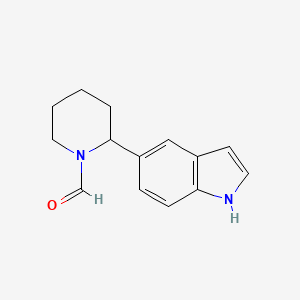

2-(1H-Indol-5-yl)piperidine-1-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C14H16N2O |

|---|---|

Molekulargewicht |

228.29 g/mol |

IUPAC-Name |

2-(1H-indol-5-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C14H16N2O/c17-10-16-8-2-1-3-14(16)12-4-5-13-11(9-12)6-7-15-13/h4-7,9-10,14-15H,1-3,8H2 |

InChI-Schlüssel |

SIPPVHHPGHLKQH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)C=O |

Herkunft des Produkts |

United States |

Biological Activity and Pharmacological Mechanisms of Action of 2 1h Indol 5 Yl Piperidine 1 Carbaldehyde

Broad Spectrum Biological Activities Associated with Indole-Piperidine Hybrid Compounds

Indole (B1671886) and piperidine (B6355638) moieties are significant heterocyclic structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. jetir.orgbenthamscience.com The fusion of these two scaffolds into hybrid molecules often results in compounds with a broad spectrum of pharmacological activities. benthamscience.comnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory effects. jetir.orgresearchgate.netresearchgate.netijirt.org

The versatility of the indole-piperidine framework allows for the development of compounds with diverse therapeutic potential. jetir.orgresearchgate.net For instance, many derivatives have been investigated for their potent anticancer properties, targeting various cancer cell lines. researchgate.netnih.govnih.gov The antimicrobial applications are also extensive, with activity demonstrated against bacteria and fungi. nih.govresearchgate.net Furthermore, the anti-inflammatory potential of these hybrids is a significant area of research. aun.edu.egnih.gov The unique structural combination of indole and piperidine can also lead to compounds with activity against various viruses. nih.govnih.gov

The following table provides a summary of the diverse biological activities reported for various indole-piperidine hybrid compounds:

| Biological Activity | Description | Key Findings |

| Anticancer | Inhibition of cancer cell growth and proliferation. | Compounds have shown activity against leukemia, breast cancer, and renal cancer cell lines. researchgate.net Some derivatives act as dual inhibitors of Bcl-2 and Mcl-1. nih.gov |

| Antimicrobial | Inhibition of the growth of or killing of microorganisms. | Activity has been demonstrated against Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govfrontiersin.org |

| Anti-inflammatory | Reduction of inflammation. | Indole derivatives have been shown to modulate key inflammatory pathways, such as NF-κB and COX-2. nih.govaun.edu.eg |

| Antiviral | Inhibition of viral replication. | Some indole-containing drugs are used for the treatment of influenza and other viral infections. nih.gov |

| CNS Modulation | Affecting the central nervous system. | Derivatives have shown high affinities for dopamine (B1211576) and serotonin (B10506) receptors. ijirt.org |

Elucidation of Molecular Mechanisms of Interaction

The diverse biological activities of indole-piperidine compounds stem from their ability to interact with various molecular targets within the body. These interactions can lead to the modulation of enzyme activity, binding to specific receptors, and interference with essential cellular processes.

Modulation and Inhibition of Key Enzyme Targets

Indole-piperidine derivatives have been shown to inhibit a range of enzymes critical for disease progression. For example, some hybrids have been identified as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. researchgate.net Additionally, certain indole diketopiperazine alkaloids have shown significant binding affinity to the FabH protein in Escherichia coli, an essential enzyme in bacterial fatty acid synthesis, marking them as potential antibacterial agents. frontiersin.org Other targeted enzymes include cyclooxygenase (COX), which is involved in inflammation, and various kinases that play a role in cancer cell signaling. jetir.orgnih.gov

Ligand-Receptor Binding and Agonist/Antagonist Properties (e.g., Serotonin Receptors, Dopamine Receptors, Histamine (B1213489) H3 Receptors)

The structural features of indole-piperidine compounds make them suitable ligands for various receptors, particularly those in the central nervous system. researchgate.net A number of these derivatives have been developed as multi-receptor ligands, exhibiting high affinities for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT6) receptors. ijirt.org This polypharmacological profile is a desirable characteristic for antipsychotic agents. Furthermore, piperidine derivatives have been incorporated into fluorescent ligands for the human histamine H3 receptor, demonstrating their utility in studying receptor binding and function. ijirt.org The ability of these compounds to act as either agonists or antagonists at these receptors contributes to their diverse pharmacological effects.

Interference with Essential Cellular and Subcellular Pathways (e.g., bacterial cell wall synthesis, metabolic pathways, tubulin polymerization, DNA replication/transcription)

Indole-piperidine hybrids can exert their biological effects by disrupting fundamental cellular processes. In the context of anticancer activity, some derivatives interfere with microtubule function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov This mechanism is similar to that of well-known Vinca (B1221190) alkaloids. mdpi.com In bacteria, interference with fatty acid synthesis is a key mechanism of action. frontiersin.org Other cellular pathways targeted by these compounds include DNA replication and transcription, as well as various metabolic pathways essential for cell survival and proliferation. nih.govmdpi.com

Specific Pharmacological Profiles in Preclinical Research

Preclinical studies have highlighted the potential of indole-piperidine compounds in various therapeutic areas, with a significant focus on their antimicrobial properties.

Antimicrobial Activity and Mechanistic Insights (e.g., against Gram-positive and Gram-negative bacteria, fungi, Mycobacterium tuberculosis)

Indole-piperidine hybrids have demonstrated a broad spectrum of antimicrobial activity. benthamscience.comnih.gov Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgresearchgate.netbiointerfaceresearch.com The minimum inhibitory concentrations (MICs) for some of these compounds have been found to be in the low micromolar range, indicating potent activity. frontiersin.org

The antifungal activity of these hybrids has also been documented against various fungal species, including Candida albicans and Aspergillus niger. nih.gov Furthermore, certain indole derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net

The mechanism of antimicrobial action often involves the disruption of essential cellular processes in the target microorganisms. As mentioned previously, the inhibition of enzymes like the FabH protein in bacteria is a key mechanistic insight. frontiersin.org The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their antimicrobial efficacy and understanding their mode of action. frontiersin.org

The following table summarizes the antimicrobial activity of selected indole-piperidine and related compounds against various microbial strains:

| Compound Type | Target Microorganism(s) | Activity/MIC Values |

| Indole Diketopiperazines | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC values in the range of 0.94–3.87 μM. frontiersin.org |

| Substituted Indole Derivatives | K. pneumoniae, E. coli, P. aeruginosa, S. typhi | MIC values in the range of 0.12–6.25 µg/mL. nih.gov |

| Indole-Triazole Hybrids | Candida albicans | MIC value of 2 µg/mL for the most effective compound. nih.gov |

| Piperidine-substituted Halogenobenzenes | S. aureus, C. albicans | MIC values of 32–128 μg/ml. tandfonline.com |

| Pyridine-Indole Compounds | M. tuberculosis H37Rv | MIC values of 1.6989 μM and 2.9139 μM for two tested compounds. mdpi.com |

Antiproliferative and Apoptotic Activities in Various Cancer Cell Lines

The indole nucleus is a core component of numerous natural and synthetic molecules with anticancer properties, including the vinca alkaloids, vinblastine (B1199706), and vincristine. nih.gov Its derivatives have been shown to exert antiproliferative effects through various mechanisms, such as the disruption of microtubule dynamics and the inhibition of key signaling pathways. nih.govnih.gov Similarly, the piperidine ring is a common moiety in compounds designed to have cytotoxic effects against cancer cells. The combination of these two rings in an indolylpiperidine structure has been the focus of research aimed at developing novel anticancer agents. researchgate.net

Studies on indole-piperidine hybrids have demonstrated their potential as antiproliferative agents. For instance, a series of new indole–piperidine hybrids featuring amide and urea (B33335) linkages were synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines. researchgate.net Several of these compounds showed significant growth inhibition against specific cancer cell lines, including renal cancer, leukemia, and breast cancer. researchgate.net Molecular docking studies for these hybrids suggested that they bind effectively to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, indicating a potential mechanism for their anticancer action. researchgate.net

Another study on indole-aryl amide derivatives, which share structural similarities with the indolylpiperidine core, identified compounds with selective toxicity toward malignant colon cancer cells (HT29) while not affecting healthy intestinal cells. nih.govnih.gov The mechanism for this selective cytotoxicity was linked to the induction of cell cycle arrest in the G1 phase and the promotion of apoptosis. nih.gov Further research into indolyl-pyridinyl-propenones, another class of indole derivatives, found that specific chemical substitutions could switch the mode of cytotoxicity from methuosis (a type of non-apoptotic cell death) to microtubule disruption, leading to a significant increase in potency. nih.gov These findings underscore the potential of the indole scaffold to be chemically modified to produce potent and selective anticancer agents.

Table 1: Antiproliferative Activity of Selected Indole-Piperidine Hybrids This table is representative of the activity of the general chemical class, as specific data for 2-(1H-Indol-5-yl)piperidine-1-carbaldehyde was not found in the search results.

| Compound Series | Cancer Cell Line | Reported Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|---|

| Indole–piperidine hybrids with urea/amide linkage | UO-31 (Renal Cancer) | Growth inhibition up to -83.76% | VEGFR-2 Inhibition | researchgate.net |

| Indole–piperidine hybrids with urea/amide linkage | RPMI-8226 (Leukemia) | Notable Activity | VEGFR-2 Inhibition | researchgate.net |

| Indole-aryl amide derivatives | HT29 (Colon Cancer) | Selective toxicity (IC50 in low μM range) | Cell cycle arrest (G1 phase), Apoptosis induction | nih.govnih.gov |

| Indolyl-pyridinyl-propenones | Glioblastoma | High potency cytotoxicity | Microtubule disruption | nih.gov |

Antiparasitic Activity against Neglected Tropical Diseases (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant neglected tropical disease. researchgate.net The search for new, effective, and safer treatments is a global health priority. The indole and piperidine heterocycles have been investigated as core structures for the development of novel antiparasitic agents. researchgate.netmdpi.com

A notable example comes from the exploration of 4-azaindole-2-piperidine derivatives, which are structurally related to this compound. researchgate.netusp.br A compound from this class was identified from a "Chagas box" of compounds with moderate activity against T. cruzi. researchgate.netusp.br Researchers conducted medicinal chemistry efforts to optimize this lead compound by modifying the amide portion of the molecule to improve metabolic stability and potency. researchgate.net Despite these efforts, a derivative with sufficient potency and metabolic stability to be advanced into in vivo studies could not be identified, and the research on this specific series was halted. researchgate.netusp.br This highlights the challenges in developing indolylpiperidine derivatives into viable drug candidates for Chagas disease.

Other research has confirmed that various indole derivatives possess a broad spectrum of antimicrobial and antiparasitic activities. researchgate.netnih.gov For example, certain indole derivatives linked to triazole moieties have shown promising activity against various microbes. nih.gov While these studies did not specifically test against T. cruzi, they support the potential of the indole scaffold in designing new anti-infective agents.

Table 2: Antiparasitic Activity of a Related Indolylpiperidine Series This table presents data for a structurally similar compound class, as specific data for this compound against T. cruzi was not found in the search results.

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 4-Azaindole-2-piperidine derivatives | Trypanosoma cruzi | Initial moderate activity identified. Optimization efforts did not yield a compound with suitable potency and metabolic stability for in vivo studies. | researchgate.netusp.br |

Neurological Activities and Neurotransmitter System Modulation (e.g., antidepressant potential, 5-HT reuptake inhibition)

The indole ring is famously present in the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole-containing compounds have been developed to target components of the central nervous system, particularly the serotonergic system, for the treatment of depression, anxiety, and other neurological disorders. nih.gov The piperidine moiety is also a common feature in centrally acting drugs.

Research on 4-(3-indolyl-alkyl) piperidine derivatives has shown that these compounds can influence the serotonergic system. A study demonstrated that this class of compounds affects the turnover of 5-HT in the brain. nih.gov This suggests that the indolylpiperidine scaffold can directly interact with and modulate serotonergic pathways, which are critical targets for antidepressant medications.

More broadly, indole-based compounds are being actively investigated as potential treatments for a range of neurodegenerative diseases. nih.gov For example, antagonists of the 5-HT₆ receptor, many of which contain an indole core, have been studied for their potential to improve cognitive function in Alzheimer's disease. nih.gov The modulation of neurotransmitter systems is a key mechanism for these potential therapeutic effects. While direct evidence for 5-HT reuptake inhibition by this compound is not available in the reviewed literature, the activities of its structural analogues strongly suggest that this class of compounds has the potential to interact with neurotransmitter systems.

Table 3: Neurological Activity of Related Indolylpiperidine Derivatives This table summarizes findings for structurally related compounds, as specific data for this compound was not found in the search results.

| Compound Series | Biological Target/System | Observed Effect | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| 4-(3-Indolyl-alkyl) piperidine derivatives | Brain 5-hydroxytryptamine (Serotonin) system | Affects brain 5-HT turnover | Antidepressant | nih.gov |

| Indole-based 5-HT₆R antagonists | 5-HT₆ Receptor | Antagonism, potential for cognitive improvement | Alzheimer's Disease | nih.gov |

Structure Activity Relationships Sar and Rational Molecular Design of 2 1h Indol 5 Yl Piperidine 1 Carbaldehyde Derivatives

Conformational Analysis and Stereochemical Impact on Biological Potency and Selectivity

The three-dimensional arrangement of a molecule, its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. mdpi.com For derivatives of 2-(1H-indol-5-yl)piperidine-1-carbaldehyde, the relative orientation of the indole (B1671886) and piperidine (B6355638) rings, as well as the stereochemistry at chiral centers, significantly impacts their biological potency and selectivity.

Conformational analysis, often conducted using techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling, helps to understand the preferred spatial arrangements of these molecules. mdpi.comnih.gov The flexibility of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted can be influenced by substituents on the ring and the nature of the linker to the indole moiety. nih.govnih.gov These conformational preferences are key to how the molecule fits into the binding site of a receptor or enzyme. For instance, studies on related piperidine-containing compounds have shown that molecular conformation can change depending on the binding site, with a molecule adopting an extended conformation to interact with one target and a different, more folded conformation for another. nih.gov

Stereochemistry, particularly at the 2-position of the piperidine ring where the indole group is attached, is another pivotal factor. The existence of (R) and (S) enantiomers can lead to significant differences in biological activity. One enantiomer may exhibit much higher potency or a different selectivity profile compared to the other. This is because the precise spatial positioning of the indole and piperidine moieties is essential for optimal interaction with the amino acid residues in the target's binding pocket. The development of stereoselective synthetic methods is therefore important to produce specific isomers for pharmacological evaluation. nih.gov

Influence of Substituents on the 1H-Indole-5-yl Moiety

The indole nucleus is a common scaffold in many biologically active compounds and its substitution pattern plays a vital role in modulating pharmacological activity. nih.govrsc.orgnih.govresearchgate.neteurekaselect.com

The table below illustrates the effect of different substituents on the indole ring on biological activity in various indole-based compounds.

| Substituent Position | Substituent Type | Effect on Biological Activity | Compound Class |

| C-5 | Electron-Donating Group (EDG) | Enhanced antioxidant activity. nih.gov | Indole derivatives |

| C-5 | Cyano (-CN) | Potent anti-HCV activity. nih.gov | Indole 2-methacrylate analogs |

| C-6 | Difluoromethoxy | Excellent activity against HCV genotype 1b. ijpsr.com | 2-(4-sulfonamidophenyl)-indole-3-carboxamides |

| Indole Ring | Methoxy | More favorable than on an attached phenyl ring for AKT-mTOR inhibition. nih.gov | Indole α-methylene-γ-lactones |

Impact of Modifications and Substitutions on the Piperidine Ring

The piperidine ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals and its modification offers a rich avenue for SAR studies. nih.govijnrd.org

The 2-position of the piperidine ring, being the point of attachment for the indole moiety, is a critical site for structural variation. Altering the substitution at this position can directly impact the orientation of the indole ring relative to the piperidine, thereby influencing target binding. While the parent compound features a direct link, the introduction of linkers or other substituents at this position can modulate activity. The stereochemistry at this position, as discussed earlier, is of paramount importance.

Substituents on the piperidine ring can have a significant impact on its conformation and, consequently, its binding affinity. acs.org For example, the introduction of a 4-methyl substituent on a piperidine ring in a series of piperine (B192125) derivatives led to high inhibitory activity for MAO-B. acs.orgnih.gov In another study, a para-hydroxy substitution on a piperidine ring demonstrated maximum inhibitory activity against both MAO-A and MAO-B. acs.org

The nature of the linker between the indole and piperidine moieties can also be varied. The carbaldehyde group on the piperidine nitrogen in the parent compound provides a handle for further chemical modifications. For example, replacing the carbaldehyde with other groups can alter the electronic properties and steric bulk at the nitrogen atom, which can in turn affect the conformation of the piperidine ring and its interaction with the target. Studies on related compounds have shown that N-alkyl derivatization can lead to a notable increase in activity against certain enzymes. nih.gov

The table below summarizes the effects of piperidine ring modifications on biological activity in related compound series.

| Modification | Position | Effect on Biological Activity | Compound Class |

| 4-methyl substitution | 4 | High inhibitory activity for MAO-B. acs.orgnih.gov | Piperine derivatives |

| para-hydroxy substitution | 4 | Maximum inhibitory activity for MAO-A and MAO-B. acs.org | Piperidine derivatives |

| N-alkylation | 1 | Increased activity against BChE. nih.gov | Indole-based compounds |

| Amide linkage | 1 | Drastic reduction in MAO inhibitory activity when converted to thioamide. acs.orgnih.gov | Piperine derivatives |

Role of the Carbaldehyde Group in Pharmacophore Recognition and Activity

The carbaldehyde group, a formyl moiety attached to the piperidine nitrogen, is a critical feature of the molecule that can significantly influence its pharmacological profile. Its importance can be understood by considering its potential for various molecular interactions.

The aldehyde functional group is a versatile pharmacophoric element capable of engaging in both hydrogen bonding and, under certain conditions, reversible covalent interactions. nih.govpatsnap.com The oxygen atom of the carbaldehyde is a hydrogen bond acceptor, a common and crucial interaction for ligand-receptor binding.

While direct evidence for this compound is lacking, the aldehyde moiety, in general, is known to react reversibly with nucleophilic residues like cysteine or lysine (B10760008) on target proteins. nih.govyoutube.com This can lead to the formation of a thiohemiacetal or a Schiff base, respectively. nih.gov Such reversible covalent inhibition can offer advantages in drug design, including prolonged target engagement and high specificity. youtube.comacs.org For instance, the approved drug voxelotor (B611706) contains an aldehyde that forms a reversible covalent bond with the N-terminal valine of hemoglobin. nih.gov

The table below illustrates the potential interactions of an aldehyde group, which could be extrapolated to the carbaldehyde moiety of the title compound.

| Interaction Type | Potential Interacting Residue | Resulting Adduct | Significance in Drug Design |

| Hydrogen Bonding | Serine, Threonine, Tyrosine | Non-covalent complex | Contributes to binding affinity and selectivity |

| Reversible Covalent Bonding | Cysteine | Thiohemiacetal | Can increase potency and duration of action |

| Reversible Covalent Bonding | Lysine | Schiff Base | Can provide a stable, yet reversible, link to the target |

This table presents potential interactions of an aldehyde group based on general principles of medicinal chemistry and is not based on direct experimental data for this compound.

Bioisosteric replacement of the carbaldehyde group is a key strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Given the potential for metabolic liability and toxicity associated with aldehydes, replacing this group is often explored. nih.gov

Common bioisosteres for an aldehyde could include a ketone, a nitrile, or a small heterocyclic ring. Each replacement would alter the electronic and steric properties of the molecule, potentially affecting its binding affinity, selectivity, and metabolic stability. For example, replacing the carbaldehyde with a ketone (e.g., an acetyl group, forming 1-acetyl-2-(1H-indol-5-yl)piperidine) would change the hydrogen bond donor/acceptor profile and steric bulk. A nitrile group is a common aldehyde bioisostere that can act as a hydrogen bond acceptor and, in some cases, a reversible covalent warhead. acs.org

The following table provides a hypothetical exploration of potential bioisosteric replacements for the carbaldehyde group in this compound and their potential impact.

| Original Group | Bioisosteric Replacement | Potential Change in Properties | Rationale |

| Carbaldehyde (-CHO) | Acetyl (-COCH₃) | Increased steric bulk, altered electronics | To probe steric tolerance and modify metabolic stability. |

| Carbaldehyde (-CHO) | Cyano (-CN) | Reduced size, altered electronics, potential for different interactions | To improve metabolic stability and act as a hydrogen bond acceptor. |

| Carbaldehyde (-CHO) | Carboxamide (-CONH₂) | Increased hydrogen bonding potential | To enhance solubility and introduce new hydrogen bond donor/acceptor sites. |

| Carbaldehyde (-CHO) | Sulfonamide (-SO₂NH₂) | Altered geometry and hydrogen bonding | To introduce a different vector for interaction and improve physicochemical properties. |

This table is illustrative and based on general principles of bioisosterism. The actual effects of these modifications on the biological activity of this compound would require experimental validation.

Scaffold Hopping and Analog Design Strategies for Enhanced Bioactivity

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. For the 2-(1H-indol-5-yl)piperidine scaffold, several hopping strategies could be envisioned.

One approach could involve replacing the indole ring with other bicyclic heteroaromatics like indazole, benzimidazole (B57391), or azaindole. For instance, scaffold hopping from an indole to an indazole has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2. This strategy could potentially alter the orientation of the piperidine substituent and its interactions with a biological target.

Another strategy could focus on modifying the piperidine ring itself, for example, by replacing it with other saturated heterocycles like morpholine, thiomorpholine, or piperazine. Such changes would impact the compound's polarity, basicity, and conformational flexibility.

The table below outlines some hypothetical scaffold hopping strategies for the 2-(1H-indol-5-yl)piperidine core.

| Original Scaffold | Hopped Scaffold | Potential Advantage |

| Indole | Indazole | Altered hydrogen bonding pattern and vector orientation. |

| Indole | Benzimidazole | Modified electronic properties and potential for new interactions. |

| Piperidine | Morpholine | Increased polarity and potential for improved solubility. |

| Piperidine | Azaspiro[3.3]heptane | To mimic piperidine geometry with potentially improved metabolic stability. |

This table presents hypothetical scaffold hopping strategies. The viability and success of these approaches would need to be confirmed through synthesis and biological evaluation.

Computational Approaches in the Study of 2 1h Indol 5 Yl Piperidine 1 Carbaldehyde

Molecular Docking Studies for Ligand-Target Interaction Prediction and Validation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-(1H-Indol-5-yl)piperidine-1-carbaldehyde, docking studies would be essential to hypothesize its binding mode within the active site of a specific enzyme or receptor. This process involves generating numerous possible conformations of the ligand and fitting them into the binding pocket of a protein with a known three-dimensional structure. A scoring function is then used to estimate the binding affinity for each pose, identifying the most energetically favorable interactions.

In studies of related indole (B1671886) and piperidine (B6355638) derivatives, molecular docking has been successfully used to elucidate binding mechanisms. For instance, docking studies on various indole-bearing compounds have revealed key hydrogen bonds and hydrophobic interactions with target residues that are critical for their biological activity. nih.govsemanticscholar.org Similarly, research on piperidine-based inhibitors has used docking to understand their interaction patterns with enzymes like dihydrofolate reductase (DHFR). nih.gov

For this compound, a typical docking study would likely show the indole ring's NH group acting as a hydrogen bond donor, while the piperidine ring could engage in van der Waals or hydrophobic interactions. The carbaldehyde group's oxygen atom could serve as a hydrogen bond acceptor. These predicted interactions provide a structural basis for the molecule's potential mechanism of action and can guide the design of analogs with improved potency and selectivity. nih.gov The stability of these predicted binding poses is often further evaluated using molecular dynamics simulations. nih.govresearchgate.net

| Interaction Type | Potential Participating Group | Hypothetical Target Residue |

| Hydrogen Bond Donor | Indole N-H | Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Carbaldehyde Oxygen | Serine, Threonine, Arginine |

| Hydrophobic/Van der Waals | Indole Ring, Piperidine Ring | Leucine, Valine, Phenylalanine |

| Pi-Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |

| This table illustrates hypothetical interactions for this compound based on common interactions for similar scaffolds. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. researchgate.net For this compound, these methods can determine its three-dimensional geometry, molecular orbital energies, electrostatic potential, and charge distribution.

A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the molecule's surface can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is crucial for understanding intermolecular interactions. researchgate.net Such calculations are foundational for understanding the compound's intrinsic reactivity and for parameterizing the molecular mechanics force fields used in docking and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org If a series of analogs of this compound were synthesized and tested, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized derivatives.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). semanticscholar.org A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds predicted to be most potent, thereby saving time and resources. nih.gov

| Descriptor Class | Example Descriptor | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, Reactivity |

| Steric / Size | Molecular Weight, Molar Refractivity | Molecular size and bulk |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, Membrane permeability |

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |

| This table lists common descriptor classes used in QSAR studies. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of both the ligand and the protein.

For the this compound-protein complex predicted by docking, an MD simulation would be used to assess its stability. nih.gov Researchers would monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains in a stable conformation. These simulations allow for the sampling of different molecular conformations and can reveal important dynamic processes, such as the role of water molecules in the binding site and subtle conformational changes in the protein upon ligand binding. nih.gov This validation step is crucial for confirming that the docked pose is not just a low-energy snapshot but represents a stable binding mode.

Virtual Screening and In Silico Lead Identification and Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process can be either ligand-based or structure-based.

In a ligand-based approach, if this compound were a known active compound, its structure would be used as a template to search for other molecules with similar shapes or chemical features. nih.gov In a structure-based virtual screen, the 3D structure of the target protein is used to dock millions of compounds from a virtual library, and the top-scoring molecules are selected for experimental testing. researchgate.net

This compound itself could be a "hit" discovered through a virtual screening campaign. Following its identification, in silico optimization would involve designing derivatives with potentially improved properties. Computational tools would be used to predict how modifications—for example, adding substituents to the indole ring or altering the piperidine moiety—would affect binding affinity, selectivity, and pharmacokinetic properties, guiding the synthesis of a more refined lead compound. nih.gov

Preclinical Pharmacological Investigations and Exploration of Therapeutic Potential

Investigation of Polypharmacology and Off-Target Receptor InteractionsThere is no information available concerning the polypharmacology or potential off-target receptor interactions of this molecule.

The indole (B1671886) nucleus and piperidine (B6355638) ring are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. mdpi.comajchem-b.compcbiochemres.comnih.gov Research continues to explore novel derivatives for various therapeutic targets. nih.govnih.govnih.gov However, the specific substitution pattern and functional groups of "2-(1H-Indol-5-yl)piperidine-1-carbaldehyde" define its unique chemical identity, and its biological activities must be determined through dedicated investigation.

Until specific research on this compound is conducted and published, a detailed preclinical pharmacological profile cannot be constructed.

Future Research Directions and Translational Challenges for 2 1h Indol 5 Yl Piperidine 1 Carbaldehyde Research

Development of Advanced and Scalable Synthetic Methodologies

The progression of 2-(1H-indol-5-yl)piperidine-1-carbaldehyde analogues from discovery to development hinges on the availability of robust, efficient, and scalable synthetic routes. Current synthetic approaches to indole-piperidine hybrids often involve multi-step sequences that can be time-consuming and low-yielding, limiting the rapid generation of diverse compound libraries for biological screening.

Future efforts must focus on developing more streamlined and sustainable synthetic strategies. Key areas for advancement include:

Novel Catalytic Systems: The use of transition-metal catalysis and organocatalysis can offer milder reaction conditions and improved stereoselectivity for constructing the piperidine (B6355638) ring or coupling it to the indole (B1671886) core. nih.gov For instance, methods like rhodium-catalyzed hydrogenation have proven effective for synthesizing substituted piperidines under mild conditions. nih.gov

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency. preprints.org Microwave-assisted synthesis, for example, has been shown to be a rapid, one-pot approach for generating indole-chalcone hybrids and could be adapted for indole-piperidine scaffolds. preprints.orgpreprints.org

Scalability and Sustainability: A critical goal is the development of protocols that are not only efficient on a laboratory scale but can also be reliably scaled up for potential preclinical and clinical supply. semanticscholar.orgnih.gov This involves moving away from stoichiometric reagents and hazardous solvents towards catalytic methods and greener chemistry principles. A reported gram-scale synthesis of a related compound, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), demonstrates that scalable production of such hybrids is achievable without the need for cumbersome protecting groups. nih.gov

Table 1: Comparison of Synthetic Approaches for Indole-Piperidine Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages | Representative Examples |

|---|---|---|---|

| Classical Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | Well-established, predictable. | Synthesis of indole–piperidine hybrids with amide linkages. researchgate.net |

| Catalytic Hydrogenation | Reduction of pyridine (B92270) precursors using metal catalysts (e.g., Rh, Pd). | High stereoselectivity, milder conditions. | Stereoselective synthesis of substituted piperidines. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid, one-pot potential, efficient. | Facile synthesis of indole-chalcone hybrids. preprints.orgpreprints.org |

| Scalable Chemoselective Acylation | Direct acylation without protecting groups. | High reproducibility, suitable for large-scale production. | Gram-scale synthesis of HIOC. nih.gov |

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

While the this compound scaffold is structurally intriguing, its full biological activity profile remains largely unexplored. The indole and piperidine moieties are present in compounds active against a wide array of targets, suggesting that this hybrid could exhibit polypharmacology or engage novel targets.

Future research should prioritize comprehensive biological screening to uncover new therapeutic applications.

Broad-Based Phenotypic Screening: Utilizing high-throughput screening against diverse cell lines (e.g., cancer, neuronal, microbial) can reveal unexpected biological activities and provide initial clues about the compound's mechanism.

Target Deconvolution: For any identified bioactive analogues, target deconvolution techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) will be essential to identify the specific protein(s) with which they interact.

Exploration of Known Target Families: Based on the activities of related structures, targeted screening against specific enzyme families or receptors is warranted. For example, different indole-piperidine or indole-piperazine hybrids have shown activity as Histone Deacetylase (HDAC) inhibitors, Hedgehog (Hh) signaling pathway modulators by targeting Smoothened (SMO), and Monoamine Oxidase B (MAO-B) inhibitors. nih.govelsevierpure.comnih.gov Other related heterocyclic structures have been identified as inhibitors of cholinesterases (AChE/BuChE). mdpi.com Some piperidine derivatives have been found to act on neuromuscular transmission by interfering with the coupling between acetylcholine (B1216132) receptor binding and ion channel opening, a mechanism distinct from direct receptor blockade. nih.gov

Innovative SAR and Lead Optimization Strategies for Improved Efficacy and Selectivity

Once initial hits are identified, a systematic Structure-Activity Relationship (SAR) study is crucial for transforming them into potent and selective lead compounds. Innovative strategies can accelerate this process and improve the quality of the resulting candidates.

Key optimization strategies include:

Systematic Structural Modification: A thorough exploration of substitutions on both the indole and piperidine rings is necessary. Studies on related indole hybrids have shown that the position of substituents on the indole ring can dramatically impact biological activity. nih.gov For instance, research on piperidine-based DHFR inhibitors revealed that the addition of strong electron-withdrawing groups can enhance inhibitory potential. nih.gov

Conformationally Constrained Analogues: Introducing rigidity into the molecule, for example by using bicyclic structures or incorporating rigid linkers, can lock the compound into its bioactive conformation, potentially increasing potency and selectivity. acs.org

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, which are critical for drug-likeness.

Fragment-Based and Structure-Based Design: If the biological target is known and its 3D structure is available, structure-based drug design (SBDD) can guide the rational modification of the lead compound to enhance its interaction with the binding site. Docking simulations have been used effectively for related benzimidazole (B57391) and indole analogues to understand their binding modes and guide SAR. nih.govmdpi.com

Table 2: Key SAR Insights from Related Indole/Piperidine Compounds

| Compound Class | Key SAR Finding | Implication for Lead Optimization | Reference |

|---|---|---|---|

| Indole-Containing Hybrids | Substitution at indole-5-carbaldehyde yielded more potent compounds than indole-4-carbaldehyde derivatives. | The position of the piperidine linkage on the indole ring is a critical determinant of activity. | nih.gov |

| Piperidine Thiosemicarbazones | Strong electron-withdrawing groups on an attached phenyl ring increased DHFR inhibitory potential. | Modification of the indole ring with electron-withdrawing groups could enhance efficacy. | nih.gov |

| Indole-based MAO-B Inhibitors | A competitive mode of inhibition was achieved with specific carboxamide substitutions. | Modifications to the carbaldehyde group could influence the mechanism and selectivity of inhibition. | nih.gov |

Application of Artificial Intelligence and Machine Learning in the Design and Discovery of Next-Generation Indole-Piperidine Hybrids

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical models. nih.govresearchgate.net These computational tools can be powerfully applied to the discovery of next-generation this compound analogues.

Future research should integrate AI/ML across the discovery pipeline:

Predictive Modeling for ADMET Properties: ML models trained on large datasets can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.netmdpi.com This allows for the in silico filtering of candidates with poor drug-like properties before committing to their synthesis, saving time and resources.

High-Throughput Virtual Screening (HTVS): AI algorithms can screen vast virtual libraries of indole-piperidine derivatives against a known target structure or a pharmacophore model, prioritizing a smaller, more promising set of compounds for synthesis and testing. mdpi.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the indole-piperidine scaffold and a set of desired activity and safety parameters, novel structures with a high probability of success can be generated.

Target Identification and Pathway Analysis: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify novel drug targets or pathways that could be modulated by indole-piperidine hybrids. nih.gov

Addressing Challenges in Translating Preclinical Findings into Further Stages of Research and Development

A significant hurdle in drug development is the high failure rate of compounds as they move from preclinical animal models to human clinical trials. nih.gov This "translational gap" is often due to poor prediction of human efficacy and safety from preclinical data. Proactively addressing these challenges is essential for the future of this compound research.

Strategies to improve translation include:

Improved Preclinical Models: The selection of animal models must be carefully considered to ensure they accurately mimic the human disease state. nih.gov For central nervous system (CNS) disorders, for example, models must account for factors like the blood-brain barrier.

Development and Use of Biomarkers: Identifying and validating translational biomarkers (pharmacodynamic, prognostic, or predictive) is critical. nih.gov A robust biomarker can provide early evidence of target engagement and pharmacological effect in both animals and humans, bridging the gap between preclinical and clinical studies. nih.govnih.gov

Quantitative Systems Pharmacology (QSP): QSP models integrate data on drug pharmacology and disease pathophysiology to simulate how a drug will behave in humans. This can help predict clinical outcomes and optimize trial design. nih.gov

Early Assessment of Safety and Metabolism: Thorough in vitro and in vivo profiling of metabolic stability, potential for drug-drug interactions (e.g., cytochrome P450 inhibition), and off-target toxicities must be conducted early. Omics-based approaches can provide a comprehensive analysis of drug-induced changes. mdpi.com The failure to anticipate these issues is a major cause of late-stage attrition.

By systematically pursuing these future research directions—from innovative synthesis and target discovery to advanced lead optimization and a focus on translational success—the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. What are the common synthetic routes for 2-(1H-Indol-5-yl)piperidine-1-carbaldehyde, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the indole ring at the 5-position and (2) coupling with a piperidine-carbaldehyde scaffold. For indole derivatization, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution reactions are common. Piperidine-carbaldehyde moieties may be introduced via reductive amination or oxidation of primary alcohols (e.g., using MnO₂ or Swern oxidation). Reaction conditions such as temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically affect yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include the indole NH proton (δ 10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and piperidine carbaldehyde protons (aldehyde proton at δ 9.5–10.5 ppm).

- IR Spectroscopy : Look for aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. High-resolution MS (HRMS) is recommended for exact mass validation.

- HPLC : Purity assessment using C18 columns (e.g., 95:5 water/acetonitrile gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural analogs with differing substituents. To address this:

- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects on the indole (e.g., electron-withdrawing vs. donating groups) and piperidine-carbaldehyde moieties. For example, fluoro or methyl groups at specific positions may enhance receptor binding .

- Assay Standardization : Replicate studies under controlled conditions (e.g., standardized cell lines like HEK293 for GPR40 agonism assays) to isolate confounding variables .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed using software like SHELX?

Methodological Answer: Challenges include poor crystal quality (e.g., twinning, low resolution) and weak electron density for flexible groups (e.g., the carbaldehyde moiety). Solutions:

Q. What advanced impurity profiling methods are recommended for ensuring the compound’s purity in pharmacological studies?

Methodological Answer:

- HPLC-MS : Use a C18 column (3.5 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for common impurities like dealkylated byproducts or oxidized aldehydes.

- Limit Tests : Reference pharmacopeial standards (e.g., USP methods) to quantify impurities such as [3-(2-aminoethyl)-1H-indol-5-yl] derivatives, which should be <0.1% .

Q. How does the piperidine-carbaldehyde moiety influence the compound’s pharmacokinetic properties?

Methodological Answer: The carbaldehyde group enhances electrophilicity, potentially improving binding to nucleophilic residues (e.g., cysteine or lysine) in target proteins. However, it may reduce metabolic stability due to aldehyde oxidase susceptibility. To mitigate this:

Q. What computational strategies are effective for predicting the compound’s binding modes to G-protein-coupled receptors (GPCRs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with GPCR homology models (e.g., GPR40). Prioritize poses where the carbaldehyde forms hydrogen bonds with conserved residues (e.g., Arg211 in GPR40).

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit lipid bilayers to assess binding stability (RMSD <2 Å). Validate with mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.